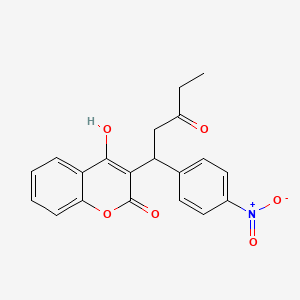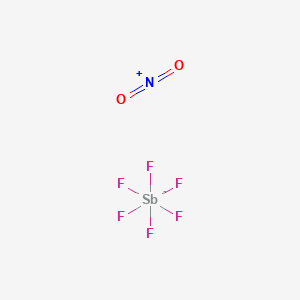
Nitronium hexafluoroantimonate
Descripción general
Descripción
Nitronium hexafluoroantimonate is a chemical compound with the linear formula F6NO2Sb . It appears as a white crystalline solid .
Molecular Structure Analysis
The molecular structure of Nitronium hexafluoroantimonate is represented by the formula F6NO2Sb . The compound has a molecular weight of 281.76 .Physical And Chemical Properties Analysis
Nitronium hexafluoroantimonate is a white crystalline solid . It’s insoluble in water . The compound has a molecular weight of 281.76 .Aplicaciones Científicas De Investigación
P-Doping of Single-Walled Carbon Nanotubes (SWCNTs) : Nitronium hexafluoroantimonate can be used as a strong p-type dopant on SWCNTs, influencing their electrical and optical properties. For instance, it was found to reduce the sheet resistance of SWCNT films by up to 90% (Kim et al., 2009).
Selective Removal of Metallic Carbon Nanotubes : It has been employed for the diameter-selective removal of metallic single-walled carbon nanotubes from semiconducting ones. This is achieved by attacking the sidewalls of metallic nanotubes due to their higher electron density at the Fermi level, thus disintegrating them into amorphous carbons (An et al., 2005).
Intercalation of Graphite : Graphite can be intercalated by nitronium ions in solutions containing nitronium hexafluoroantimonate, resulting in highly electrically conducting intercalation compounds. This process also involves the insertion of solvent molecules along with the ions (Forsman & Mertwoy, 1980).
Determination of Hexafluoroantimonate Ion : Nitronium hexafluoroantimonate is used in analytical chemistry, specifically in the gravimetric and spectrophotometric determination of the hexafluoroantimonate ion in various samples (Archer & Twelves, 1968).
Formation of Single-Wall Carbon Nanotube Superbundles : The formation of single-wall carbon nanotube superbundles has been achieved through the treatment of SWCNTs with nitronium hexafluoroantimonate in a specific solution. This results in the enlargement of SWCNT bundles and an increase in the specific surface area (An et al., 2005).
Catalysis in Chemical Reactions : It has been used as a catalyst in various chemical reactions, such as the enantioselective 1,3-dipolar cycloaddition reaction of nitrones with α,β-unsaturated aldehydes (Kezuka et al., 2003).
Synthesis of Metallic Phthalocyanato Nickel Salts : In the synthesis of highly conducting materials like phthalocyanato nickel hexafluoroarsenate and hexafluoroantimonate, nitronium hexafluoroantimonate plays a crucial role (Yakushi et al., 1987).
Safety and Hazards
Nitronium hexafluoroantimonate is harmful if swallowed or inhaled . It’s also toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Mecanismo De Acción
Target of Action
Nitronium hexafluoroantimonate is a chemical compound of antimony It is suggested that antimony, a component of nitronium hexafluoroantimonate, may target enzymes important for tissue respiration .
Mode of Action
The exact mode of action of Nitronium hexafluoroantimonate remains unclear . Some studies suggest that antimony, a component of Nitronium hexafluoroantimonate, combines with sulfhydryl groups, including those in several enzymes important for tissue respiration . This interaction could potentially interfere with the normal functioning of these enzymes.
Biochemical Pathways
It is suggested that antimony may affect circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .
Result of Action
It is suggested that the interaction of antimony with enzymes important for tissue respiration could potentially lead to changes in cellular metabolism .
Propiedades
IUPAC Name |
nitronium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.NO2.Sb/c;;;;;;2-1-3;/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJLTRMKNMFSW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)=O.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NO2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672878 | |
| Record name | Dioxoammonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.756 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17856-92-7 | |
| Record name | Dioxoammonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitronium hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Nitronium hexafluoroantimonate interact with single-walled carbon nanotubes and what are the downstream effects?
A1: Nitronium hexafluoroantimonate (NHFA) acts as a strong p-type dopant for SWCNTs. [] This means it introduces holes into the SWCNTs, increasing their conductivity. This interaction is primarily driven by the positively charged nitronium ions (NO2+) within NHFA. These ions preferentially intercalate into the SWCNT bundles. [, ] This intercalation, along with the influence of counterions, leads to several effects:
- Selective Attack on Metallic SWCNTs: Nitronium ions exhibit a selective attack on metallic SWCNTs due to the higher electron density at their Fermi level, leading to stronger binding. This selectivity allows for the removal of metallic SWCNTs from a mixture, leaving behind enriched semiconducting SWCNTs. [, ]
- Changes in Optical and Electronic Properties: Doping with NHFA causes the disappearance of van Hove singularity-related transitions in UV-Vis-NIR absorption spectra and the emergence of a new peak near 1.33 eV. [] Additionally, the G-band in Raman spectra experiences an upshift, indicating phonon stiffening, a hallmark of p-type doping. [] These spectral changes reflect modifications in the electronic band structure of the SWCNTs.
- Enhanced Conductivity: The p-type doping by NHFA significantly reduces the sheet resistance of SWCNT films, demonstrating its potential in enhancing the electrical conductivity of these nanomaterials. []
Q2: What is the impact of Nitronium hexafluoroantimonate treatment on the structure of single-walled carbon nanotube bundles?
A2: NHFA treatment can lead to the formation of SWCNT superbundles. [] This occurs through sonication of SWCNTs in a solution containing NHFA, causing the bundles to enlarge significantly compared to their pristine state. [] This superbundle formation is attributed to the creation of SWCNT-intercalant charge complexes in the solution. The resulting superbundles exhibit almost double the specific surface area and a sevenfold increase in micropore surface area compared to untreated bundles. [] This increase in microporosity is a direct result of the enhanced interstitial spaces within the superbundles.
Q3: How does the diameter of single-walled carbon nanotubes influence their interaction with Nitronium hexafluoroantimonate?
A3: Diameter plays a crucial role in the interaction between SWCNTs and NHFA. Research shows that NHFA selectively dopes large-diameter metallic SWCNTs (> 1 nm) in aqueous solutions. [] This selectivity arises from the stronger binding energy of nitronium ions with the abundant electron density at the Fermi level of large-diameter metallic SWCNTs compared to their semiconducting counterparts. [] This diameter-dependent doping behavior allows for finer control over the electronic properties of SWCNTs.
Q4: Are there any methods to reverse the effects of Nitronium hexafluoroantimonate on single-walled carbon nanotubes?
A4: Yes, thermal annealing can reverse the doping effects of NHFA on SWCNTs. [] Upon heating the treated samples, the Raman spectra revert to a state resembling the pristine SWCNTs, indicating a removal of the p-type doping. [] This reversibility suggests that NHFA doping can be used for temporary modification of SWCNT properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



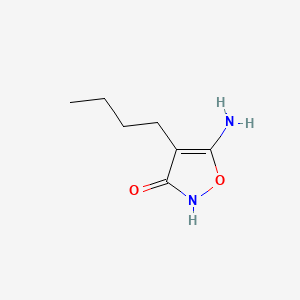

![dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]](/img/no-structure.png)
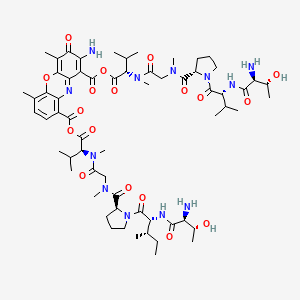
![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)
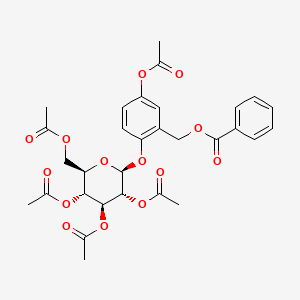
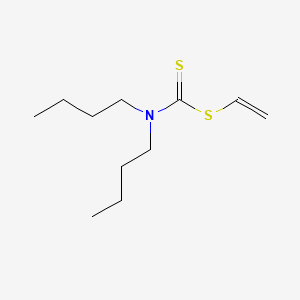
![Cyclopenta[b][1,3]thiazolo[4,5-e]indole](/img/structure/B579145.png)
![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)


